2-(3,4-Dimethylphenyl)-4-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a]pyrazine
Description
This compound is a pyrazolo[1,5-a]pyrazine derivative featuring a 3,4-dimethylphenyl substituent at position 2 and a 3-(trifluoromethyl)benzylthio group at position 3. The pyrazolo[1,5-a]pyrazine core is a bicyclic heterocycle with nitrogen atoms at positions 1, 5, and 8, contributing to its electron-deficient aromatic character . The 3,4-dimethylphenyl group enhances steric bulk and lipophilicity, while the trifluoromethylbenzylthio moiety introduces strong electron-withdrawing effects and metabolic stability due to the C–F bond’s resistance to enzymatic degradation .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3S/c1-14-6-7-17(10-15(14)2)19-12-20-21(26-8-9-28(20)27-19)29-13-16-4-3-5-18(11-16)22(23,24)25/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSGJRZXEQWWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,4-Dimethylphenyl)-4-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a]pyrazine is a synthetic compound that falls within the class of pyrazole derivatives. Its molecular formula is with a molecular weight of 413.46 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
Anticancer Properties
Recent studies have indicated that compounds with pyrazole scaffolds exhibit significant anticancer activity. For instance, derivatives similar to this compound have been evaluated for their effects on various cancer cell lines. The following table summarizes findings from relevant studies:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazolo[4,3-e][1,2,4]triazine | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| Pyrazolo[1,5-a]pyrazine | A549 (Lung Cancer) | 15.0 | Inhibition of NF-κB signaling pathway |
| 2-(3,4-Dimethylphenyl)... | HT-29 (Colon Cancer) | 10.0 | Cell cycle arrest and apoptosis induction |
These findings suggest that the pyrazole moiety may play a crucial role in mediating anticancer effects through various mechanisms such as apoptosis and cell cycle regulation.
The mechanisms underlying the biological activity of this compound are complex and may involve multiple pathways:
- Apoptosis Induction : Several studies have shown that pyrazole derivatives can activate caspases (caspase-3, -8, and -9), leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Compounds similar to this compound have been reported to cause G1 or G2/M phase arrest in various cancer cell lines.
- Inhibition of Oncogenic Pathways : The inhibition of NF-κB and modulation of p53 pathways have been observed, suggesting a potential for these compounds to disrupt oncogenic signaling.
Study 1: Evaluation Against Breast Cancer Cell Lines
A study conducted on the compound's analogs demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12.5 µM. The study highlighted that these compounds induced apoptosis through mitochondrial pathways and increased levels of reactive oxygen species (ROS), which are known to trigger cell death mechanisms.
Study 2: Impact on Lung Cancer Cells
Another investigation focused on the effects on A549 lung cancer cells showed an IC50 value of 15 µM. The results indicated that the compound inhibited cell proliferation by disrupting NF-κB signaling, which is critical for cancer cell survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[1,5-a]pyrazine Core
Analogues with Pyrazolo[1,5-a]pyrimidine Core
Physicochemical Properties
| Property | Target Compound | 2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | 5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride |
|---|---|---|---|
| Molecular Weight | ~425.5 g/mol | ~295.3 g/mol | ~378.8 g/mol |
| logP | ~3.5 (estimated) | ~2.1 | ~3.8 |
| Solubility | Low (hydrophobic thioether) | Moderate (ketone) | Very low (carbonyl chloride) |
| Metabolic Stability | High (CF₃ group) | Moderate | Low (reactive carbonyl chloride) |
Q & A
Q. Q: What are the key methodologies for synthesizing pyrazolo[1,5-a]pyrazine derivatives like 2-(3,4-Dimethylphenyl)-4-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a]pyrazine?
A: Synthesis typically involves cyclization reactions and functionalization of core heterocycles. For example:
- Cyclization with hydrazine derivatives : Reacting α,β-unsaturated ketones with hydrazines forms pyrazoline intermediates, which can be oxidized or further functionalized (e.g., sulfonamide or thioether groups) .
- Palladium-catalyzed cross-coupling : For introducing aryl/heteroaryl groups (e.g., 3,4-dimethylphenyl), Suzuki-Miyaura borylation using bis(pinacolato)diboron and palladium catalysts is effective .
- Thioether formation : The trifluoromethylbenzylthio group can be introduced via nucleophilic substitution using thiols or disulfides under basic conditions .
Advanced Synthesis Optimization
Q. Q: How can reaction conditions be optimized to improve yields of pyrazolo[1,5-a]pyrazine derivatives?
A: Key strategies include:
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos enhance cross-coupling efficiency .
- Solvent and temperature control : Polar aprotic solvents (DMF, DMSO) at 80–100°C improve cyclization kinetics .
- Reagent stoichiometry : Excess thiol (1.5–2 eq.) ensures complete thioether formation while minimizing side reactions .
Basic Characterization
Q. Q: What analytical techniques are critical for confirming the structure of this compound?
A: A multi-technique approach is essential:
- X-ray crystallography : Resolves stereochemistry and confirms fused heterocyclic systems (e.g., pyrazolo-pyrazine core) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., trifluoromethyl, dimethylphenyl) and regiochemistry .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced Structural Analysis
Q. Q: How can contradictory crystallographic or spectroscopic data be resolved?
A: Combine experimental and computational methods:
- DFT calculations : Predict NMR chemical shifts and compare with experimental data to validate tautomeric forms .
- Synchrotron X-ray diffraction : High-resolution data clarifies bond-length ambiguities in electron-deficient rings .
Biological Activity
Q. Q: What biological activities are reported for structurally similar pyrazolo[1,5-a]pyrazines?
A: Analogous compounds exhibit:
- Antimicrobial effects : Trifluoromethyl groups enhance lipophilicity, improving membrane penetration (e.g., antifungal activity in triazole-thione derivatives) .
- Enzyme inhibition : Pyrazolo-pyrimidines act as purine antimetabolites, inhibiting kinases and tyrosinases .
Advanced Structure-Activity Relationships (SAR)
Q. Q: How does the trifluoromethyl group influence biological activity?
A: The -CF₃ group:
- Enhances metabolic stability : Reduces oxidative degradation via strong C-F bonds .
- Modulates electronic effects : Electron-withdrawing properties increase binding affinity to hydrophobic enzyme pockets (e.g., KDR kinase) .
- Improves pharmacokinetics : Increases logP values, enhancing blood-brain barrier penetration in CNS-targeted agents .
Data Contradiction Analysis
Q. Q: How should researchers address discrepancies in reported biological activities?
A: Investigate variables such as:
- Assay conditions : Differences in pH, solvent (DMSO vs. saline), or cell lines may alter activity .
- Structural analogs : Minor substituent changes (e.g., chloro vs. trifluoromethyl) can drastically affect potency .
- Purification methods : HPLC vs. column chromatography may yield varying impurity profiles impacting results .
Computational Modeling
Q. Q: What computational tools can predict the binding modes of this compound?
A: Use:
- Molecular docking (AutoDock Vina) : Models interactions with targets like fungal tyrosinase or kinases .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over time .
- QSAR models : Relate substituent electronic parameters (Hammett σ) to IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
